

Practical Applications of Substituted Azetidine Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *1-Phenylazetidin-3-ol*

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For Researchers, Scientists, and Drug Development Professionals

Substituted azetidine derivatives have emerged as a versatile class of compounds with significant applications across various scientific disciplines, most notably in medicinal chemistry and materials science. The unique structural properties of the four-membered azetidine ring, including ring strain and the ability to introduce diverse substituents, have made it a privileged scaffold in the design of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of substituted azetidine derivatives in several key areas of research.

I. Application Notes: Therapeutic Potential of Azetidine Derivatives

Substituted azetidines have been successfully incorporated into a wide range of biologically active molecules, demonstrating their potential in treating various diseases.

Anticancer Agents

Azetidine derivatives have shown significant promise as anticancer agents through multiple mechanisms of action, including the inhibition of critical signaling pathways and the disruption of cellular machinery essential for tumor growth.

a) Irreversible STAT3 Inhibitors:

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in tumor cell proliferation, survival, and metastasis. Its aberrant activation is a hallmark of many human cancers. Novel azetidine-based compounds have been developed as potent and irreversible inhibitors of STAT3.[\[1\]](#)[\[2\]](#) These compounds typically contain a reactive group that forms a covalent bond with specific cysteine residues within the STAT3 protein, leading to its inactivation.[\[1\]](#)

b) Tubulin Polymerization Inhibitors:

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. TZT-1027 is a potent antitumor agent that functions by inhibiting tubulin polymerization.[\[3\]](#)[\[4\]](#) Novel analogues of TZT-1027 incorporating a 3-aryl-azetidine moiety have been synthesized to enhance potency and explore structure-activity relationships.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data: Anticancer Activity of Azetidine Derivatives

Compound Class	Target	Compound Example	Cancer Cell Line	IC50 (μM)	Reference
Azetidine-based STAT3 Inhibitor	STAT3	H172 (9f)	MDA-MB-468 (Breast)	0.98	[1] [2]
Azetidine-based STAT3 Inhibitor	STAT3	H182	MDA-MB-468 (Breast)	0.66	[1] [2]
TZT-1027 Analogue	Tubulin	Compound 1a	A549 (Lung)	0.0022	[5] [6]
TZT-1027 Analogue	Tubulin	Compound 1a	HCT116 (Colon)	0.0021	[5] [6]
Azetidin-2-one derivative	Tubulin	Compound 6	SiHa (Cervical)	0.1	[8]
Azetidin-2-one derivative	Tubulin	Compound 6	B16F10 (Melanoma)	1.2	[8]

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Azetidin-2-ones, also known as β -lactams, are a well-established class of antibiotics.[\[9\]](#) Research continues to explore novel substituted azetidine derivatives to combat resistant bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity of Azetidine Derivatives

Compound ID	Bacterial Strain	Zone of Inhibition (mm)	Fungal Strain	Zone of Inhibition (mm)	Reference
M7	Staphylococcus aureus	22	-	-	[10]
M7	Escherichia coli	25	-	-	[10]
M8	Escherichia coli	25	-	-	[10]
D2	Staphylococcus aureus	-	Candida albicans	-	[11]
D2	Bacillus subtilis	-	Aspergillus niger	-	[11]

Note: Specific zone of inhibition values for D2 were not provided in the source material, but it was noted to have superior effectiveness compared to D1.

Central Nervous System (CNS) Agents

Azetidine derivatives have been investigated for their potential to modulate neurotransmitter systems in the central nervous system.

GABA Uptake Inhibitors:

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Inhibiting its reuptake can potentiate inhibitory signaling and is a therapeutic strategy for conditions like epilepsy and anxiety. Azetidine derivatives have been designed as conformationally constrained analogues of GABA, leading to potent inhibitors of GABA transporters (GATs).[\[12\]](#)[\[13\]](#)

Quantitative Data: Azetidine Derivatives as GABA Uptake Inhibitors

Compound Class	Target	IC50 (μM)	Reference
Azetidin-2-ylacetic acid derivative	GAT-1	2.01 ± 0.77	[12]
Azetidin-2-ylacetic acid derivative	GAT-1	2.83 ± 0.67	[12]
1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]azetidine-3-carboxylic acid (12d)	GAT-3	15.3 ± 4.5	[12]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)	GAT-1	26.6 ± 3.3	[12]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)	GAT-3	31.0 ± 4.7	[12]

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that are implicated in inflammatory diseases and cancers. Azetidine-containing compounds have been developed as potent and selective JAK inhibitors.

Quantitative Data: Azetidine-Containing JAK Inhibitors

Inhibitor	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	TYK2 IC50 (nM)	Reference
Tofacitinib	20-100	20-100	1	-	[14]
Ruxolitinib	3.3	2.8	>400	-	[14]
Baricitinib	5.9	5.7	>400	53	[15]
Abrocitinib	29	803	>10000	1250	[16]
Fedratinib	35	3	334	-	[16]

II. Application Notes: Materials Science

Beyond their therapeutic applications, substituted azetidine derivatives are finding use in the field of materials science, particularly as energetic materials.

Energetic Materials

The inherent ring strain of the azetidine nucleus makes it an attractive scaffold for the development of high-energy-density materials.[\[17\]](#)[\[18\]](#)[\[19\]](#) The introduction of energetic functionalities, such as nitro groups, onto the azetidine ring can lead to compounds with superior detonation properties compared to conventional energetic materials.[\[17\]](#)[\[19\]](#)

Quantitative Data: Properties of Azetidine-Based Energetic Materials

Property	TNAZ (1,3,3-Trinitroazetidine)	DNAZ (1H-3,3-dinitroazetidine)	Reference
Density (g/cm ³)	>1.8	-	[19]
Detonation Velocity (km/s)	-	-	[17]
Detonation Pressure (GPa)	-	-	[17]

Note: Specific quantitative values for detonation velocity and pressure for these compounds were not available in the provided search results, but they are noted to be superior to some existing materials.

III. Experimental Protocols

Synthesis of Substituted Azetidine Derivatives

a) General Synthesis of 3-Aryl-Azetidines (for TZT-1027 Analogues):[\[5\]](#)

- To a solution of a suitable sulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF) (0.2 M) at 0 °C, add hydrazine hydrate (2.5 equiv) dropwise.

- Stir the reaction mixture at 0 °C until completion, as monitored by thin-layer chromatography (TLC).
- Dilute the mixture with ethyl acetate (EtOAc), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the sulfonylhydrazide.
- To a solution of the sulfonylhydrazone (1.0 equiv) in methanol (MeOH) (0.5 M), add the appropriate ketone (1.0 equiv).
- Stir the reaction mixture at room temperature until completion (monitored by TLC) to yield the 3-aryl-azetidine.

b) Synthesis of Azetidin-2-ones via Staudinger Cycloaddition:[20]

- To a stirred solution of an appropriate imine (Schiff base) (0.01 mol) and triethylamine (0.02 mol) in dry dioxane (50 mL), add chloroacetyl chloride (0.02 mol) dropwise at room temperature.
- Stir the reaction mixture for 30 minutes and then reflux for 3 hours.
- Remove the dioxane under reduced pressure.
- Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water) to obtain the pure azetidin-2-one derivative.

Biological Evaluation Protocols

a) Antimicrobial Activity Assessment (Disc Diffusion Method):[10][11]

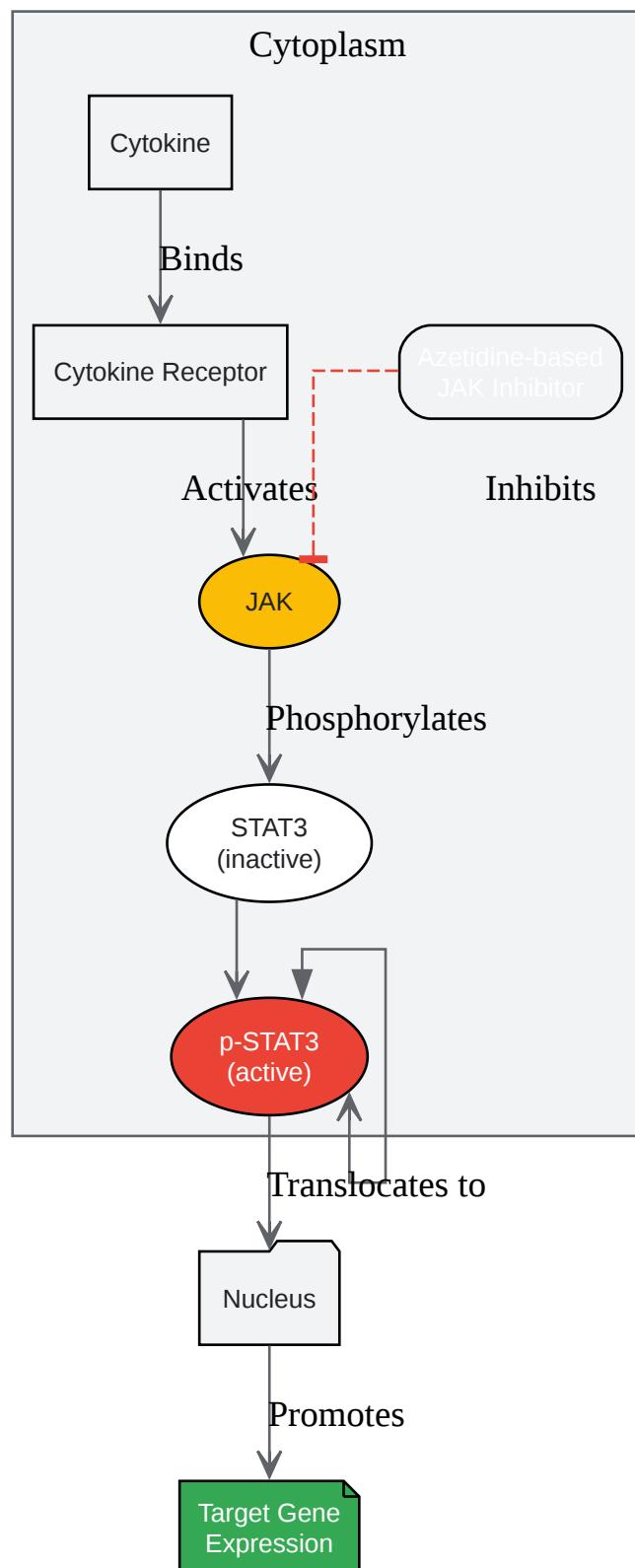
- Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
- Inoculate the surface of the agar plates evenly with a standardized suspension of the test microorganism.
- Impregnate sterile paper discs with a known concentration of the synthesized azetidine derivative dissolved in a suitable solvent (e.g., DMSO).
- Place the discs onto the inoculated agar surface.

- Include a positive control disc with a standard antibiotic (e.g., Ampicillin) and a negative control disc with the solvent alone.
- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
- Measure the diameter of the zone of inhibition around each disc in millimeters.

b) Anticancer Activity Assessment (MTT Assay):[2][21]

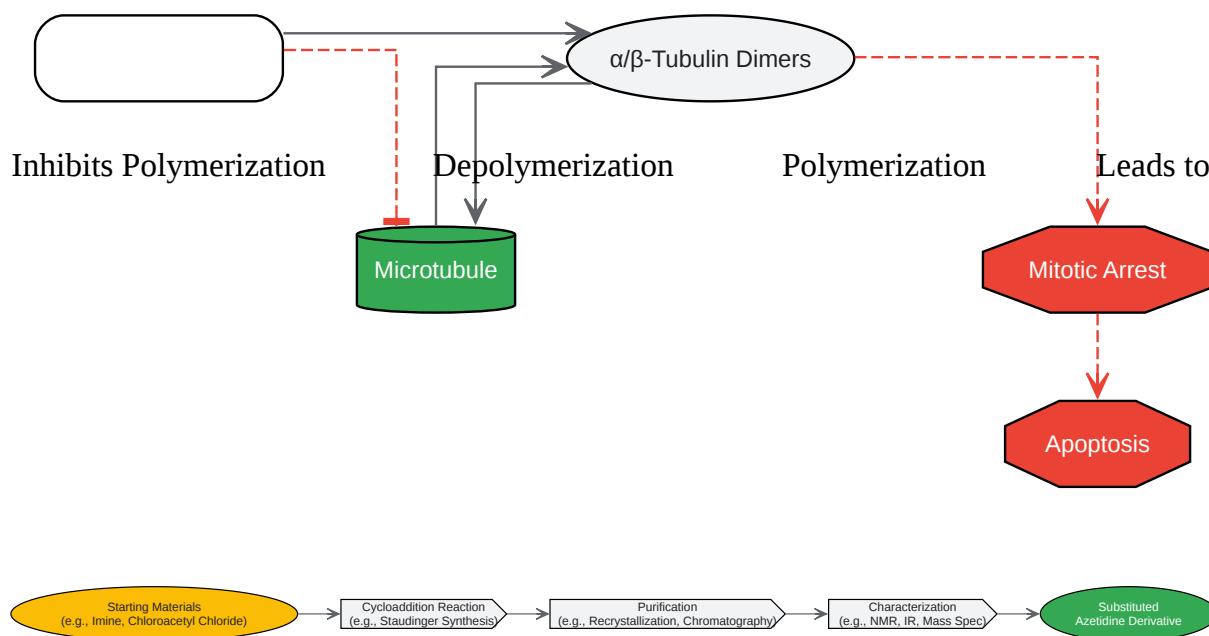
- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of the azetidine-based compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
- Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value.

IV. Visualizations (Graphviz - DOT Language)



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Caption: Inhibition of the JAK-STAT signaling pathway by azetidine derivatives.

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